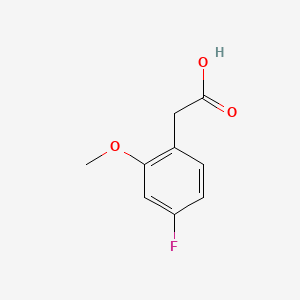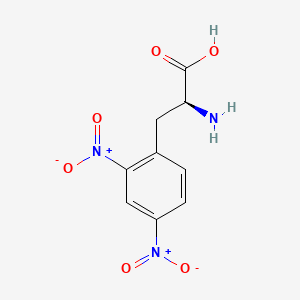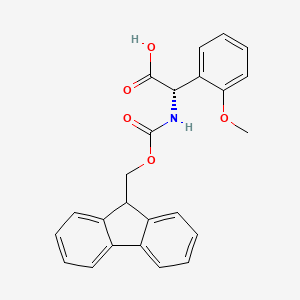
2-(4-Fluoro-2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluoro-2-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.16 . The IUPAC name for this compound is (4-fluoro-2-methoxyphenyl)acetic acid .
Synthesis Analysis
The synthesis of “2-(4-Fluoro-2-methoxyphenyl)acetic acid” involves the use of thionyl chloride . The compound (28.9 g, 157 mmol) is added in small portions to thionyl chloride (150 mL) and the resulting solution is stirred overnight at room temperature . The solvent is then concentrated under reduced pressure and co-evaporated with toluene to give an oily residue that is used without further purification in the next step .Molecular Structure Analysis
The SMILES string for “2-(4-Fluoro-2-methoxyphenyl)acetic acid” is COc1cc(F)ccc1CC(O)=O . This represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . It has a boiling point of 281.5±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The molar refractivity of the compound is 44.0±0.3 cm^3 . The compound has 3 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : The results also vary widely. For example, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : 4-Fluoro-2-methoxyphenylboronic acid is used as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
- Methods of Application : In a typical Suzuki-Miyaura reaction, the boronic acid is combined with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond, linking the two aromatic systems .
-
Pharmacologically Important Metal Complexes
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Methoxyphenylacetic acid, a compound similar to 2-(4-Fluoro-2-methoxyphenyl)acetic acid, is used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : The outcome of the reaction is the formation of pharmacologically important metal complexes .
-
Decarboxylative Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Carboxylic acids, like 2-(4-Fluoro-2-methoxyphenyl)acetic acid, have emerged within recent years as one of the most promising strategies for constructing carbon–carbon and carbon–heteroatom bonds .
- Methods of Application : In a typical decarboxylative cross-coupling reaction, the carboxylic acid is combined with a halide or pseudohalide partner in the presence of a base and a palladium catalyst .
- Results or Outcomes : The outcome of the reaction is the formation of new carbon–carbon or carbon–heteroatom bonds .
-
GSK-3β Inhibitors
- Scientific Field : Pharmaceutical Sciences
- Application Summary : 4-Fluoro-2-methoxyphenylboronic acid, a compound similar to 2-(4-Fluoro-2-methoxyphenyl)acetic acid, is used as a reactant for the synthesis of 2-(4-pyridyl)thienopyridinones for use as GSK-3β inhibitors .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : The outcome of the reaction is the formation of GSK-3β inhibitors .
-
NR2B Subtype of NMDA Receptor Antagonists
- Scientific Field : Neuropharmacology
- Application Summary : 4-Fluoro-2-methoxyphenylboronic acid is also used as a reactant for the synthesis of arylheteroarylmethylamines as NR2B subtype of NMDA receptor antagonists with antidepressant activity .
- Methods of Application : In a typical synthesis, the boronic acid is combined with other reactants in a suitable solvent and the reaction is carried out under controlled conditions .
- Results or Outcomes : The outcome of the reaction is the formation of NR2B subtype of NMDA receptor antagonists .
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHNRCPWPMJXQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-2-methoxyphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)







